molecular formula C20H24N4O2S B2892340 N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide CAS No. 689266-44-2

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

Cat. No.: B2892340
CAS No.: 689266-44-2
M. Wt: 384.5
InChI Key: SRRJJYWVAPWVCG-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a complex organic compound that features a furan ring, a quinazoline ring, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide typically involves multiple steps. One common route starts with the preparation of the furan derivative, followed by the synthesis of the quinazoline derivative. These intermediates are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and mild heating.

    Reduction: Sodium borohydride, ethanol, and room temperature.

    Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane, and catalysts such as DMAP.

Major Products

    Oxidation: Furanones and quinazoline N-oxides.

    Reduction: Dihydroquinazolines and reduced furan derivatives.

    Substitution: Substituted hexanamides with various functional groups.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets. The furan and quinazoline rings can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit tyrosine kinases involved in cancer cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is unique due to its specific combination of a furan ring, a quinazoline ring, and a hexanamide chain. This combination allows it to interact with a unique set of molecular targets and exhibit distinct biological activities compared to other similar compounds .

Properties

CAS No.

689266-44-2

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

InChI

InChI=1S/C20H24N4O2S/c1-14-10-11-15(26-14)13-22-18(25)9-3-2-6-12-21-19-16-7-4-5-8-17(16)23-20(27)24-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3,(H,22,25)(H2,21,23,24,27)

InChI Key

SRRJJYWVAPWVCG-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32

solubility

not available

Origin of Product

United States

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